Home > Products > Screening Compounds P62987 > Lusutrombopag ITS-1
Lusutrombopag ITS-1 -

Lusutrombopag ITS-1

Catalog Number: EVT-15420544
CAS Number:
Molecular Formula: C18H26N2O2S
Molecular Weight: 334.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lusutrombopag is an orally bioavailable small molecule that acts as a thrombopoietin receptor agonist. It is primarily utilized in the treatment of thrombocytopenia, particularly in adult patients with chronic liver disease who are scheduled for medical procedures. Thrombocytopenia, characterized by abnormally low platelet levels, poses significant risks during invasive procedures due to increased bleeding potential. Lusutrombopag functions by stimulating the proliferation and differentiation of megakaryocytes, thereby enhancing platelet production .

Source and Classification

Developed by Shionogi & Company, Lusutrombopag is classified as a small molecule drug and falls under the category of thrombopoietin receptor agonists. It is recognized in pharmacological classifications with the ATC code B02BX07, indicating its role as a systemic hemostatic agent . The compound's empirical formula is C29H32Cl2N2O5SC_{29}H_{32}Cl_{2}N_{2}O_{5}S, with a molecular weight of 591.54 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lusutrombopag involves several key steps that include the formation of intermediates followed by coupling reactions. The industrial production process scales up laboratory synthesis while ensuring high purity and yield. Notably, recent advancements have improved yields significantly compared to earlier methods, achieving over 80% efficiency through optimized reaction conditions and reagent selection .

The synthetic route typically includes:

  1. Methylation: Using reagents like iodomethane to obtain methylated intermediates.
  2. Condensation: Reacting intermediates with hydroxylamine derivatives to form key compounds.
  3. Bromination: Employing brominating agents to facilitate ring closure reactions .
Molecular Structure Analysis

Lusutrombopag possesses a complex molecular structure characterized by its unique functional groups. The structural formula can be represented as follows:

  • IUPAC Name: (2E)-3-{2,6-dichloro-4-[(4-{3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl}-1,3-thiazol-2-yl)carbamoyl]phenyl}-2-methylprop-2-enoic acid.

Structural Data

  • Chemical Formula: C29H32Cl2N2O5SC_{29}H_{32}Cl_{2}N_{2}O_{5}S
  • Molecular Weight: 591.54 g/mol
  • State: Solid
  • Solubility: Practically insoluble in water; slightly soluble in ethanol and methanol .
Chemical Reactions Analysis

Types of Reactions

Lusutrombopag undergoes various chemical reactions including:

  • Oxidation: Involving the introduction of oxygen or removal of hydrogen.
  • Reduction: Typically involving the gain of electrons or hydrogen.
  • Substitution Reactions: Where one functional group is replaced by another.

Technical Details

Common reagents used in these reactions include oxidizing agents and catalysts specific to the reaction conditions. The major products formed during these reactions are generally intermediates that are further processed into the final pharmaceutical product .

Mechanism of Action

Lusutrombopag exerts its therapeutic effects by acting as an agonist for the thrombopoietin receptor. It binds specifically to the transmembrane domain of this receptor expressed on megakaryocytes, initiating a cascade of intracellular signaling that promotes the proliferation and differentiation of megakaryocytic progenitor cells derived from hematopoietic stem cells. This process ultimately leads to increased platelet production .

Process and Data

The mechanism involves:

  1. Binding to thrombopoietin receptors.
  2. Activation of signaling pathways associated with cell growth and differentiation.
  3. Enhancement of megakaryocyte maturation, resulting in elevated platelet counts.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to slightly yellowish powder.
  • Solubility: Practically insoluble in water; slightly soluble in organic solvents like N,N-dimethylformamide.

Chemical Properties

  • pKa Values: Strongest acidic pKa around 3.02.
  • LogP (Octanol-Water Partition Coefficient): Indicates lipophilicity, with values suggesting high lipid solubility.
  • Hydrogen Bonding: Contains multiple hydrogen bond acceptors and donors which influence its solubility and interaction with biological targets .
Applications

Lusutrombopag is primarily used in clinical settings for managing thrombocytopenia associated with chronic liver disease, especially before invasive procedures where maintaining adequate platelet levels is critical. Its efficacy has been demonstrated through clinical trials showing significant reductions in the need for platelet transfusions compared to placebo treatments . Additionally, it has potential applications in further research related to hematology and therapeutic interventions for other hematological disorders.

Synthesis and Development of Lusutrombopag ITS-1

Historical Evolution of Thrombopoietin Receptor Agonists (TPO-RAs)

The development of thrombopoietin mimetics progressed through distinct generations. First-generation agents (1990s) like recombinant human thrombopoietin (rhTPO) and pegylated megakaryocyte growth factor showed clinical efficacy but were discontinued due to immunogenicity causing cross-reactive antibodies against endogenous TPO and paradoxical thrombocytopenia [2] [7]. This setback redirected research toward non-immunogenic alternatives, leading to second-generation TPO-RAs classified by structural biology:

  • Peptibody agents: Romiplostim (FDA-approved 2008), featuring an IgG Fc domain fused to TPO-mimetic peptides, binds the extracellular TPO receptor domain [2] [7].
  • Small-molecule agonists: Eltrombopag (FDA-approved 2008) pioneered oral bioavailability but required strict dietary management due to polyvalent cation chelation. Lusutrombopag and avatrombopag emerged as optimized successors with reduced drug-interaction potential [5] [7].

Lusutrombopag ITS-1 (Mulpleta®) received its first global approval in Japan (2015) and subsequent FDA/EMA approvals (2018–2019) specifically for chronic liver disease-associated thrombocytopenia prior to invasive procedures [4] [6]. This milestone reflected targeted design addressing prior limitations of TPO-RAs.

Table 1: Key Milestones in TPO-RA Development

YearAgentDevelopment StageSignificance
1994rhTPOPreclinical validationFirst biologic TPO mimic; established JAK/STAT pathway
2008RomiplostimFDA approval for chronic ITPFirst non-immunogenic peptibody TPO-RA
2008EltrombopagFDA approval for ITPFirst oral small-molecule TPO-RA
2015Lusutrombopag (ITS-1)Japan approval for CLD thrombocytopeniaFirst TPO-RA optimized for CLD procedures
2018AvatrombopagFDA approval for CLD thrombocytopeniaCompeting agent with no dietary restrictions

Rational Design Strategies for Small-Molecule TPO-RAs

Lusutrombopag’s design exploited structural insights into the thrombopoietin receptor (c-Mpl or CD110). Unlike romiplostim, which competes with endogenous TPO at the extracellular domain, small-molecule agonists target the transmembrane domain (TMD). Key strategies included:

  • Transmembrane binding specificity: Molecular modeling identified His499 within the TMD as critical for activation. Lusutrombopag’s benzofuran scaffold positions hydrophobic substituents to engage His499, triggering JAK2/STAT5 phosphorylation without competing with TPO [5] [7].
  • Species selectivity engineering: Human/chimpanzee TPO receptors contain His499, whereas rodents have Leu499. This difference necessitated chimpanzee efficacy studies during development, as murine models were pharmacologically irrelevant [5].
  • Bioprophylaxis optimization: For procedural thrombocytopenia, developers prioritized:
  • Rapid onset: Platelet counts ≥50×10⁹/L achieved within 7–14 days of dosing.
  • Self-limiting kinetics: Peak platelet counts at ~Day 12 and sustained response for ~19 days post-treatment minimized thrombosis risk [3] [6].

Key Synthetic Pathways for Lusutrombopag ITS-1

The synthesis of lusutrombopag (chemical name: (2E)-2-{(1Z)-1-[(4-chloro-2-hydroxyphenyl)hydrazono]-2-[(2,4-di-tert-butylphenyl)thio]ethyl}-3,5,5-trimethylcyclohex-2-en-1-one) centers on stereoselective construction of its chiral benzofuran core and thioether linkage. Industrial routes employ:

Biocatalytic asymmetric reduction:A pivotal intermediate, (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, is synthesized via carbonyl reductase-mediated bioreduction. Screening identified Novosphingobium aromaticivorans CBR and Novosphingobium sp. Leaf2 NoCR as optimal enzymes:

  • NoCR achieved complete conversion of 200 g/L ketone substrate with >99% enantiomeric excess (ee) and 77% isolated yield using an FDH/formate cofactor regeneration system [1].
  • Catalytic efficiency (k~cat~/K~m~) reached 11.3 mmol/s·L, with K~m~ = 0.66 mmol/L and k~cat~ = 7.5 s⁻¹ [1].

Multi-step chemical synthesis:

  • Suzuki-Miyaura coupling: Forms the biaryl ether linkage using Pd-catalyzed cross-coupling.
  • Chiral resolution: Early routes used diastereomeric salt crystallization; modern processes integrate the NoCR bioreduction for enantioselectivity.
  • Thioether formation: Nucleophilic displacement of activated halides with tert-butylthiol derivatives under phase-transfer catalysis.

Table 2: Enzymatic vs. Chemical Synthesis Performance Metrics

ParameterNoCR BiocatalysisChemical ReductionImprovement Factor
Substrate Loading200 g/L50 g/L
Enantiomeric Excess>99% ee85–90% ee~10% increase
Isolated Yield77%65%18% increase
Catalyst Turnover (TON)15,00050030×

Optimization of Bioavailability and Pharmacokinetic Profiles

Lusutrombopag’s pharmacokinetics were refined through scaffold modifications addressing limitations of early TPO-RAs:

  • Lipophilicity modulation: LogP optimization to ~4.2 enhanced intestinal permeability without requiring P-glycoprotein efflux inhibition [5] [7].
  • Chelation mitigation: Unlike eltrombopag’s hydrazone moiety, lusutrombopag lacks metal-chelating groups, eliminating dietary restrictions and iron-deficiency risks [5].
  • Absorption/distribution: Peak plasma concentrations (C~max~) occur at 6–8 hours post-dose. Steady-state volume of distribution (V~d~) is ~200 L, indicating extensive tissue penetration [7].
  • Metabolic stability: Primary metabolism via CYP4 enzymes minimizes interactions with CYP3A4/2C9 substrates. Terminal half-life (t~½~) is ~27 hours, supporting once-daily dosing [4] [7].
  • Excretion: 83% fecal excretion (16% as unchanged drug), reducing renal toxicity potential [7].

Industrial-Scale Production Challenges and Solutions

Scaling lusutrombopag synthesis presented interconnected challenges:

Biocatalyst scalability:

  • Challenge: NADH cofactor dependency in carbonyl reductases increased costs.
  • Solution: Integrated FDH/formate cofactor regeneration reduced NADH consumption by >95%. Immobilized enzyme reactors enabled 15 reaction cycles without activity loss [1].

Polymorphic control:

  • Challenge: Benzofuran intermediates exhibited polymorphism affecting dissolution.
  • Solution: Seeded crystallization in antisolvent systems (water/IPA mixtures) enforced Form II stability, ensuring consistent bioavailability [9].

Purification bottlenecks:

  • Challenge: Trace palladium (Pd) residues from coupling steps required removal to <10 ppm.
  • Solution: Multistage carbon nanotube adsorption reduced Pd to <2 ppm without yield loss [1].

Environmental impact:

  • Challenge: Traditional routes generated 35 kg waste/kg API.
  • Solution: Enzyme-mediated reductions cut solvent use by 70% and E-factor (waste ratio) to 18, aligning with green chemistry principles [1] [9].

Properties

Product Name

Lusutrombopag ITS-1

IUPAC Name

4-[3-(1-hexoxyethyl)-2-methoxyphenyl]-1,3-thiazol-2-amine

Molecular Formula

C18H26N2O2S

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C18H26N2O2S/c1-4-5-6-7-11-22-13(2)14-9-8-10-15(17(14)21-3)16-12-23-18(19)20-16/h8-10,12-13H,4-7,11H2,1-3H3,(H2,19,20)

InChI Key

VTLKOIONKYXPQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.